molecular formula C8H16O2 B14710978 2-(Propan-2-yl)-1,3-dioxepane CAS No. 15351-37-8

2-(Propan-2-yl)-1,3-dioxepane

Cat. No.: B14710978
CAS No.: 15351-37-8
M. Wt: 144.21 g/mol
InChI Key: MFKPLBUNJMEBRQ-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-1,3-dioxepane is an organic compound that belongs to the class of dioxepanes These compounds are characterized by a seven-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-1,3-dioxepane typically involves the cyclization of appropriate diols or hydroxy ethers. One common method is the acid-catalyzed cyclization of 1,3-dihydroxypropan-2-yl derivatives. The reaction conditions often require a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the cyclization reaction. This method allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-1,3-dioxepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(Propan-2-yl)-1,3-dioxepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a solvent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(Propan-2-yl)-1,3-dioxepane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: A six-membered ring analog with similar chemical properties.

    1,4-Dioxane: Another six-membered ring compound with two oxygen atoms, but with different reactivity due to the ring size.

    2-(Propan-2-yl)-1,3-dioxolane: A five-membered ring analog with an isopropyl group.

Uniqueness

2-(Propan-2-yl)-1,3-dioxepane is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and five-membered ring analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

15351-37-8

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-propan-2-yl-1,3-dioxepane

InChI

InChI=1S/C8H16O2/c1-7(2)8-9-5-3-4-6-10-8/h7-8H,3-6H2,1-2H3

InChI Key

MFKPLBUNJMEBRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1OCCCCO1

Origin of Product

United States

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